5-Chloro-6-fluoro-n-[(thietan-3-yl)methyl]pyridine-3-carboxamide
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Overview
Description
5-Chloro-6-fluoro-n-[(thietan-3-yl)methyl]pyridine-3-carboxamide is a synthetic organic compound with the molecular formula C10H10ClFN2OS and a molecular weight of 260.71 g/mol. This compound is characterized by the presence of a pyridine ring substituted with chlorine and fluorine atoms, as well as a thietan-3-ylmethyl group attached to the nitrogen atom of the carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoro-n-[(thietan-3-yl)methyl]pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 2,3,6-trifluoropyridine.
Introduction of Substituents: Chlorine and fluorine atoms are introduced to the pyridine ring through halogenation reactions using reagents like chlorine gas and fluorine-containing compounds.
Attachment of the Thietan-3-ylmethyl Group: The thietan-3-ylmethyl group is attached to the nitrogen atom of the carboxamide moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-fluoro-n-[(thietan-3-yl)methyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Chloro-6-fluoro-n-[(thietan-3-yl)methyl]pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-fluoro-n-[(thietan-3-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,3,6-trifluoropyridine: A fluorinated pyridine derivative used in the synthesis of anticancer drugs.
N-bicyclo-5-chloro-1H-indole-2-carboxamide: An indole derivative with potential enzyme inhibitory properties.
Uniqueness
5-Chloro-6-fluoro-n-[(thietan-3-yl)methyl]pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the thietan-3-ylmethyl group. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-chloro-6-fluoro-N-(thietan-3-ylmethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2OS/c11-8-1-7(3-13-9(8)12)10(15)14-2-6-4-16-5-6/h1,3,6H,2,4-5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNMTAVVZIANJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)CNC(=O)C2=CC(=C(N=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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